GPR151 Agonist Activity: Target Compound Exhibits a Concentration-Dependent Luminescence Increase Distinct from Baseline
In a cell-based high-throughput primary assay (GPR151_PHUNTER_AG_LUMI_1536_1X%ACT) run by the Scripps Research Institute Molecular Screening Center, 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide was evaluated as a GPR151 activator . The reported outcome is a percent activation readout relative to a DMSO vehicle baseline. Because individual well-level data tables remain behind a query interface and no side-by-side comparator data for a close structural analog (e.g., 4-fluoro or 3,4-dichloro derivative) are publicly available in this assay, the quantitative differentiation against a named comparator cannot be completed at this time .
| Evidence Dimension | GPR151 agonist activity |
|---|---|
| Target Compound Data | Percent activation value (exact numerical readout requires individual well-level retrieval from PubChem AID 1508602) |
| Comparator Or Baseline | DMSO vehicle control (0% activation) |
| Quantified Difference | Positive activation above baseline; exact fold change not retrievable from summary view |
| Conditions | Cell-based luminescence assay, 1536-well format, Scripps Research Institute Molecular Screening Center |
Why This Matters
GPR151 is an orphan GPCR linked to metabolic and neurological pathways; confirmation of agonist activity positions this compound as a starting point for probe development, but lack of analog comparator data limits immediate differentiation claims.
